Zoniporide hydrochloride hydrate

Description

Contextualizing the Role of Na+/H+ Exchangers in Cellular Physiology

Na+/H+ exchangers (NHEs) are a family of integral membrane proteins that mediate the exchange of sodium ions (Na+) for hydrogen ions (H+) across cellular membranes. physiology.org This transport mechanism is vital for maintaining intracellular pH (pHi) and cell volume. karger.comencyclopedia.pub The NHE family consists of several isoforms (NHE1-10) with distinct tissue distributions and physiological roles. karger.com

NHE-1 is a ubiquitously expressed isoform, particularly abundant in the myocardium, and plays a fundamental role in protecting cells from excessive acidification. karger.comencyclopedia.pub Under normal physiological conditions, NHE-1 activity is low. However, intracellular acidification triggers its activation, leading to the extrusion of H+ and influx of Na+, thereby restoring pHi. karger.com Beyond pH regulation, NHEs are involved in various cellular processes, including cell volume regulation, cell migration, and as a scaffold for signaling complexes. encyclopedia.pubnih.gov In specialized tissues like the kidneys and digestive system, specific NHE isoforms are critical for processes such as sodium absorption and secretion. nih.govfrontiersin.org

Dysregulation of NHE activity, particularly NHE-1, is implicated in various pathological conditions. For instance, during myocardial ischemia and reperfusion, the overactivation of NHE-1 leads to intracellular sodium overload, which in turn causes calcium overload via the Na+/Ca2+ exchanger, contributing to cell injury and death. encyclopedia.pubnih.govpatsnap.com This has made NHE-1 a significant target for therapeutic intervention in cardiovascular diseases. patsnap.com

Overview of Zoniporide (B1240234) Hydrochloride Hydrate (B1144303) as a Research Compound

Zoniporide hydrochloride hydrate, also known by its developmental code CP-597,396, is a powerful and selective research tool for studying the physiological and pathological roles of NHE-1. nih.govmedchemexpress.com Its high affinity and selectivity for NHE-1 over other isoforms make it an invaluable agent for elucidating the specific contributions of this exchanger in various cellular and disease models. nih.govnih.gov

In biomedical research, Zoniporide is utilized to investigate the consequences of NHE-1 inhibition. Studies have employed Zoniporide to explore its cardioprotective effects in models of myocardial ischemia-reperfusion injury, where it has been shown to reduce infarct size. nih.govsigmaaldrich.comcaymanchem.com Furthermore, its use extends to studying NHE-1's role in other cellular processes, such as platelet swelling, and its potential implications in other therapeutic areas like neuroprotection and cancer. patsnap.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₆O · xHCl · yH₂O sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 320.35 g/mol (anhydrous free base basis) sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to tan powder sigmaaldrich.comsigmaaldrich.com |

Historical Development and Discovery of this compound

Origins of Development

Zoniporide was developed by Pfizer Global Research and Development. nih.govnih.gov The impetus for its creation stemmed from the growing understanding of the detrimental role of NHE-1 overactivation in myocardial ischemia-reperfusion injury. patsnap.comnih.gov The goal was to discover a potent and selective NHE-1 inhibitor with favorable properties for potential clinical use, specifically for providing cardioprotection. nih.gov

Initial Characterization as a Selective Inhibitor

Zoniporide, chemically known as [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine hydrochloride monohydrate, was identified as a novel and highly selective inhibitor of human NHE-1. nih.govnih.gov Early in vitro studies demonstrated its potent inhibitory activity against human NHE-1 with an IC₅₀ value of 14 nM. nih.govmedchemexpress.commedchemexpress.commedchemexpress.cn

A key aspect of its initial characterization was its selectivity. Zoniporide displayed over 150-fold selectivity for NHE-1 compared to other NHE isoforms, such as NHE-2. nih.govmedchemexpress.commedchemexpress.com This high degree of selectivity is attributed to the specific conformation the molecule adopts due to its cyclopropyl (B3062369) and 5-quinolinyl substituents on the central pyrazole (B372694) ring. nih.gov

Further characterization in ex vivo models, such as the human platelet swelling assay, confirmed its potent inhibition of endogenous NHE-1, with an IC₅₀ of 59 nM. nih.govmedchemexpress.commedchemexpress.com Preclinical studies in animal models of myocardial ischemia-reperfusion injury further substantiated its efficacy, showing a reduction in infarct size without significant adverse hemodynamic effects. nih.govsigmaaldrich.com These initial findings established Zoniporide as a valuable research tool and a lead compound for investigating the therapeutic potential of NHE-1 inhibition.

Inhibitory Activity of Zoniporide

| Target | IC₅₀ |

|---|---|

| Human NHE-1 | 14 nM nih.govmedchemexpress.commedchemexpress.commedchemexpress.cn |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Eniporide (B1671292) | |

| Cariporide (B1668443) | |

| Amiloride |

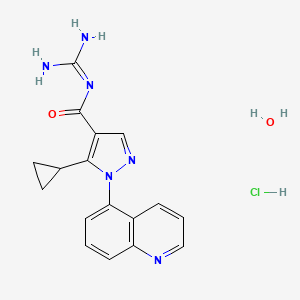

Structure

2D Structure

Properties

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH.H2O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIJUEGJEFJRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235499 | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863406-85-3 | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863406853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70297XU9ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Zoniporide Hydrochloride Hydrate Action

Elucidation of Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) Inhibition

Zoniporide (B1240234) is a pyrazolylguanidine derivative that acts as a powerful inhibitor of the NHE-1 protein. patsnap.com The inhibition of NHE-1 is a key mechanism for protecting cells, particularly cardiomyocytes, from injury during events like ischemia and reperfusion. nih.govrndsystems.com Under ischemic conditions, cells rapidly accumulate hydrogen ions, leading to intracellular acidosis. nih.gov The NHE-1 exchanger is activated by this drop in pHi to extrude protons from the cell. However, the concurrent influx of sodium ions leads to an intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger, causing a detrimental accumulation of intracellular calcium and subsequent cellular injury. nih.gov Zoniporide intervenes by directly blocking the initial step in this cascade: the hyperactivity of NHE-1. nih.gov

Specificity and Selectivity Profiling of Zoniporide Hydrochloride Hydrate (B1144303)

Zoniporide is characterized by its high selectivity for the NHE-1 isoform over other isoforms of the sodium-hydrogen exchanger family. nih.govrndsystems.com

Research demonstrates that zoniporide is significantly more selective for NHE-1 compared to NHE-2 and NHE-3. In studies using fibroblast cell lines that overexpress human NHE isoforms, zoniporide was found to be 157-fold more selective for NHE-1 over human NHE-2 and 15,700-fold more selective for NHE-1 over rat NHE-3. nih.gov This high degree of selectivity is a notable feature compared to other NHE-1 inhibitors like eniporide (B1671292) and cariporide (B1668443). nih.gov For instance, zoniporide's selectivity for NHE-1 versus NHE-2 is substantially higher than that of eniporide (27-fold) and cariporide (49-fold). nih.gov

The potency of zoniporide's inhibitory action on NHE-1 has been quantified in various experimental models. In fibroblast cell lines expressing human NHE-1, zoniporide inhibited 22Na+ uptake with an IC50 value of 14 nM. nih.govmedchemexpress.comuq.edu.au In comparison, its inhibitory constants (Ki) for human NHE-2 and rat NHE-3 were 2,200 nM and 220,000 nM, respectively, highlighting its strong preference for NHE-1. uq.edu.au

Studies on native NHE-1 in different cell types confirm this potency. In adult rat ventricular myocytes, zoniporide inhibited sarcolemmal NHE activity with an IC50 of 73 nM. patsnap.com A similar potency was observed in adult rat platelets, where it inhibited cell swelling (a surrogate index of NHE-1 activity) with an IC50 of 67 nM. patsnap.com Furthermore, in ex vivo studies on human platelets, zoniporide potently inhibited NHE-1-dependent swelling with an IC50 value of 59 nM. medchemexpress.eunih.govnih.gov

Table 1: Inhibitory Potency of Zoniporide on NHE Isoforms

| Isoform | Cell Type/System | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Human NHE-1 | Transfected Fibroblasts | IC50 | 14 | nih.govmedchemexpress.comuq.edu.au |

| Human NHE-1 | Transfected Fibroblasts | Ki | 14 | uq.edu.au |

| Human NHE-2 | Transfected Fibroblasts | Ki | 2200 | uq.edu.au |

| Rat NHE-3 | Transfected Fibroblasts | Ki | 220000 | uq.edu.au |

| Native Rat NHE-1 | Ventricular Myocytes | IC50 | 73 | patsnap.com |

| Native Rat NHE-1 | Platelets | IC50 | 67 | patsnap.com |

| Human NHE-1 | Platelets | IC50 | 59 | medchemexpress.eunih.govnih.gov |

Molecular Interactions and Binding Characteristics with NHE-1

The precise molecular binding site of zoniporide on the NHE-1 protein has not been fully elucidated in the available literature. However, its potency and selectivity are thought to be dictated by the specific conformation the molecule adopts. nih.gov The structure of zoniporide, which includes a cyclopropyl (B3062369) and a 5-quinolinyl substituent on a central pyrazole (B372694) ring, is believed to be crucial for its high-affinity interaction with the exchanger. nih.gov While the binding pocket for other inhibitors like cariporide has been identified through cryo-electron microscopy, similar detailed structural information for zoniporide's interaction with NHE-1 is not yet available. nih.gov

Downstream Cellular and Subcellular Effects of NHE-1 Inhibition

The inhibition of the NHE-1 transporter by zoniporide initiates a cascade of downstream effects, primarily by preventing the intracellular ionic disturbances that follow ischemic events. The principal consequence is the mitigation of sodium and subsequent calcium overload within the cell. patsnap.com This action helps preserve cellular integrity and function, particularly in cardiac cells. patsnap.com By blocking NHE-1, zoniporide also reduces the activation of other cells like astrocytes and microglia, which can be triggered by ischemic conditions. mdpi.com

Modulation of Ion Homeostasis (Na+, Ca2+)

Zoniporide hydrochloride hydrate's primary effect on ion homeostasis stems from its inhibition of the NHE-1 transporter. The NHE-1 is a plasma membrane protein that exchanges one intracellular proton (H+) for one extracellular sodium ion (Na+). By blocking this exchange, zoniporide directly prevents the influx of Na+ that is coupled to the efflux of H+. This action has significant downstream consequences for other ions, most notably calcium (Ca2+).

Under normal physiological conditions, the Na+/Ca2+ exchanger (NCX) plays a crucial role in maintaining low intracellular Ca2+ levels by extruding Ca2+ from the cell, a process driven by the sodium gradient. medchemexpress.comtocris.com However, under conditions of intracellular acidosis, which often occur during pathological events like ischemia, the activity of the NHE-1 is increased to restore normal intracellular pH (pHi). This leads to an accumulation of intracellular Na+. The increased intracellular Na+ concentration can reverse the direction of the NCX, causing it to import Ca2+ into the cell, leading to calcium overload and subsequent cellular injury.

By inhibiting NHE-1, zoniporide attenuates the rise in intracellular Na+, thereby preventing the reversal of the NCX and the subsequent pathological influx of Ca2+. nih.gov This helps to preserve normal ion gradients and protect cells from the detrimental effects of calcium overload. Research has shown that the NHE-1 inhibitor cariporide, which has a similar mechanism to zoniporide, reduces the second of two glutamate-induced peaks in mitochondrial Ca2+ concentration in neuronal cells, highlighting the role of NHE-1 inhibition in preventing delayed calcium overload. nih.gov

Impact on Cell Volume Regulation

The Na+/H+ exchanger, particularly the NHE-1 isoform, is a key player in the regulation of cell volume. nih.gov When cells are subjected to hypertonic conditions, they lose water and shrink. This cell shrinkage activates the NHE-1, leading to an influx of Na+ and a subsequent influx of Cl- and water, which helps to restore the cell's volume. This process is known as regulatory volume increase.

This compound, by inhibiting NHE-1, can interfere with this volume regulation mechanism. In experimental models, zoniporide has been shown to potently inhibit the swelling of human platelets that is dependent on NHE-1 activity. medchemexpress.comnih.gov This demonstrates its ability to block the ion fluxes that lead to an increase in cell volume. The inhibition of NHE-1-dependent Na+ uptake by zoniporide has been quantified, with an IC50 value of 14 nM. nih.govsigmaaldrich.com

The role of NHE-1 in cell volume regulation is complex and can be influenced by the cellular context and the specific isoform of the exchanger present. nih.gov While NHE-1 and NHE-2 are activated by cell shrinkage, NHE-3 is inhibited. nih.gov Zoniporide's high selectivity for NHE-1 ensures that its effects on cell volume are primarily mediated through the inhibition of this specific isoform. nih.govrndsystems.com

Role in Na+/H+-Mediated Cell Signaling Pathways

The Na+/H+ exchanger is not only involved in ion transport and volume regulation but also plays a significant role in various cell signaling pathways. sigmaaldrich.com Intracellular pH is a critical regulator of many cellular processes, including enzyme activity, cell proliferation, and apoptosis. By modulating pHi, NHE-1 can influence these downstream events.

This compound, as a potent inhibitor of NHE-1, can be a valuable tool for studying these Na+/H+-mediated signaling pathways. sigmaaldrich.comsigmaaldrich.com For instance, the activation of NHE-1 is often an early response to growth factors and other stimuli that promote cell proliferation. By preventing the cytoplasmic alkalinization that follows NHE-1 activation, zoniporide can help to elucidate the role of pHi changes in these signaling cascades.

Furthermore, NHE-1 activity has been implicated in the pathophysiology of various diseases, including cardiac hypertrophy and cancer. In these conditions, altered NHE-1 activity can contribute to the disease progression. The ability of zoniporide to selectively inhibit NHE-1 allows researchers to investigate the specific contribution of this transporter to the signaling pathways involved in these pathologies. For example, studies with other NHE-1 inhibitors have shown that they can prevent both necrotic and apoptotic cell death in models of excitotoxic neuronal injury, suggesting a role for NHE-1 in cell death signaling pathways. nih.gov

Research Findings on this compound

| Parameter | Value | Cell Type/Model | Reference |

| IC50 for human NHE-1 | 14 nM | PS-120 fibroblasts | nih.govrndsystems.com |

| IC50 for human NHE-2 | 2200 nM | PS-120 fibroblasts | rndsystems.com |

| IC50 for rat NHE-3 | 220,000 nM | PS-120 fibroblasts | rndsystems.com |

| IC50 for human platelet swelling | 59 nM | Human platelets | medchemexpress.comnih.gov |

| IC50 for native NHE-1 in rat ventricular myocytes | 73 nM | Rat ventricular myocytes | nih.gov |

Preclinical Investigation of Zoniporide Hydrochloride Hydrate in Disease Models

Cardiovascular System Research Applications

Preclinical studies have extensively explored the utility of zoniporide (B1240234) in various models of cardiovascular disease, yielding insights into its efficacy and mechanisms of action.

Zoniporide has been evaluated in multiple in vitro and in vivo models of myocardial ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. patsnap.comnih.gov

A primary focus of preclinical investigations has been zoniporide's ability to reduce the size of myocardial infarcts following I/R injury. Studies in rabbit models have demonstrated significant, dose-dependent reductions in infarct size. nih.govnih.gov

In isolated rabbit hearts (an in vitro model), zoniporide produced a concentration-dependent decrease in infarct size, with a 50 nM concentration reducing infarct size by 83%. nih.govnih.gov In these studies, zoniporide was found to be 2.5- to 20-fold more potent than the related NHE-1 inhibitors eniporide (B1671292) and cariporide (B1668443). nih.govnih.gov In vivo studies using anesthetized rabbits with induced regional ischemia also showed a marked, dose-dependent reduction in infarct size. nih.govnih.gov These findings highlight zoniporide's potent ability to protect cardiac tissue from I/R-induced cell death. caymanchem.com

| Model Type | Parameter | Result | Source |

|---|---|---|---|

| In Vitro (Isolated Heart) | EC₅₀ | 0.25 nM | nih.govnih.gov |

| In Vitro (Isolated Heart) | Maximal Reduction | 83% at 50 nM | nih.govnih.gov |

| In Vivo (Anesthetized Rabbit) | ED₅₀ | 0.45 mg/kg/h | nih.govnih.gov |

The primary cardioprotective mechanism of zoniporide is the inhibition of the NHE-1 exchanger, which mitigates the detrimental intracellular Na+ and subsequent Ca2+ overload that characterizes myocardial ischemia and reperfusion. nih.govnih.gov This action helps preserve mitochondrial integrity and reduces cardiomyocyte injury. nih.gov

However, research suggests additional mechanisms contribute to its protective effects. Studies have shown that zoniporide's efficacy is critically linked to the activation of the STAT3 pathway, a key signaling cascade involved in cell survival. nih.gov The functional recovery of the heart induced by zoniporide was associated with an upregulation of phosphorylated STAT3, and the inhibition of this pathway abolished the compound's protective effects. nih.gov Furthermore, zoniporide treatment has been found to reduce the accumulation of neutrophils in the myocardium following ischemia, which may lessen the inflammatory component of reperfusion injury. nih.gov

Beyond preserving tissue viability, zoniporide has been shown to attenuate the contractile dysfunction that follows an ischemic event, often referred to as myocardial stunning. In conscious primates, zoniporide attenuated postischemic cardiac contractile dysfunction. nih.gov

Studies in isolated, blood-perfused rat hearts subjected to cardioplegic arrest and hypothermic ischemia also demonstrated significant cardioprotective benefits. nih.gov Zoniporide treatment led to improved preservation of both diastolic and systolic left ventricular function, as evidenced by better recovery of left ventricular end-diastolic pressure (LVEDP) and left ventricular developed pressure (LVDP) during the reperfusion period. nih.gov This indicates that zoniporide helps maintain the mechanical pumping function of the heart after an I/R insult. nih.gov

Zoniporide's protective effects against myocardial injury have been consistently demonstrated across various preclinical models. nih.govnih.gov The compound's ability to reduce infarct size is a direct measure of its capacity to prevent the death of cardiac tissue. nih.govnih.gov In a rat model of myocardial preservation, zoniporide treatment led to a reduction in the release of lactate (B86563) dehydrogenase (LDH), a key biomarker for cellular damage, into the coronary effluent. nih.gov This finding provides biochemical evidence of reduced myocardial injury. Furthermore, the same study noted a reduction in cleaved caspase 3, an indicator of apoptosis or programmed cell death, further supporting zoniporide's role as a potent agent in mitigating myocardial injury. nih.gov

| Model | Parameter | Result | Source |

|---|---|---|---|

| In Vivo (Anesthetized Rabbit) | Maximal Inhibition of Platelet Swelling | 93% | nih.gov |

| In Vitro (Isolated Rat Platelets) | IC₅₀ for NHE-1 Inhibition | 67 nM (at 25°C) | nih.gov |

Resuscitation-Induced Myocardial Dysfunction Models

Zoniporide has been investigated for its potential to mitigate myocardial dysfunction following resuscitation from cardiac arrest. In a rat model of ventricular fibrillation, the combination of zoniporide with α-methylnorepinephrine was found to be highly effective for resuscitation. ahajournals.org Research in both rat and swine models of cardiac arrest has indicated that inhibiting NHE-1 with zoniporide can facilitate resuscitation and ameliorate myocardial dysfunction. ahajournals.org

Furthermore, studies on isolated rat hearts have explored the cardioprotective effects of zoniporide in the context of myocardial preservation, a scenario relevant to cardiac transplantation and procedures requiring cardiopulmonary bypass. In a rat model of myocardial preservation with hypothermic storage and subsequent reperfusion, zoniporide demonstrated a concentration-dependent improvement in the recovery of cardiac function. nih.gov The optimal concentration for this protective effect was determined to be 1000 nM. nih.gov This functional recovery was associated with a reduction in the release of lactate dehydrogenase, an indicator of cell damage. nih.gov

In a separate experimental model mimicking cardiopulmonary bypass, zoniporide afforded significant cardioprotective benefits in isolated, blood-perfused adult rat hearts subjected to cardioplegic arrest and hypothermic ischemia. nih.gov Treatment with zoniporide led to improved preservation of left ventricular pressures and coronary perfusion pressure during reperfusion. nih.gov

Table 2: Cardioprotective Effects of Zoniporide in Myocardial Dysfunction Models

| Model | Species | Key Findings | Reference |

| Ventricular Fibrillation | Rat | Combination with α-methylnorepinephrine effective for resuscitation. | ahajournals.org |

| Myocardial Preservation | Rat | Concentration-dependent improvement in cardiac function recovery. | nih.gov |

| Cardiopulmonary Bypass | Rat | Improved preservation of left ventricular pressures and coronary perfusion. | nih.gov |

Other Systemic and Cellular Research Applications

Zoniporide has been utilized in studies investigating the replication of the lymphocytic choriomeningitis virus (LCMV). sigmaaldrich.comscientificlabs.co.ukdv-expert.org As an inhibitor of the sodium-hydrogen exchanger, zoniporide has been shown to block the infection of pseudotyped viruses, including LCMV. nih.gov Research has indicated that zoniporide inhibits the propagation of LCMV in cultured cells. researchgate.net These findings suggest that targeting NHEs could represent a novel strategy for combating pathogenic arenaviruses. researchgate.net The mechanism is thought to involve the inhibition of a macropinocytosis-like cell entry pathway utilized by the virus. researchgate.net

Zoniporide hydrochloride hydrate (B1144303) has been employed as a compound in cytotoxicity assays. sigmaaldrich.comscientificlabs.co.uk These assays are crucial in preclinical research to determine the potential of a substance to cause damage to cells. While detailed results from specific cytotoxicity assays focusing on zoniporide are not extensively published in the provided context, its use in such assays is noted. sigmaaldrich.comscientificlabs.co.uk It is important to note that neurotoxic effects, specifically a peripheral sensory axonopathy, have been observed in rats and dogs following continuous intravenous infusion of zoniporide for one month. nih.gov

Pharmacological and Biotransformational Characteristics in Preclinical Research

Comparative Pharmacological Potency and Efficacy

Zoniporide (B1240234) has been extensively evaluated for its pharmacological effects, particularly in comparison to other notable NHE-1 inhibitors.

Evaluation against Other NHE-1 Inhibitors (e.g., Eniporide (B1671292), Cariporide)

In vitro studies have consistently demonstrated the superior potency and selectivity of Zoniporide in inhibiting human NHE-1. When compared to Eniporide and Cariporide (B1668443), Zoniporide exhibits a significantly lower IC50 value, indicating that a lower concentration is required to achieve a 50% inhibition of the exchanger. Specifically, Zoniporide was found to be 1.64 to 2.6 times more potent at the human NHE-1 than Eniporide or Cariporide. nih.gov In studies using fibroblasts expressing human NHE-1, Zoniporide showed an IC50 of 14 nM, compared to 23 nM for Eniporide and 36 nM for Cariporide. nih.gov This heightened potency extends to its selectivity, with Zoniporide being 157-fold more selective for NHE-1 over NHE-2, a considerable improvement compared to the 27-fold and 49-fold selectivity of Eniporide and Cariporide, respectively. nih.gov

Furthermore, in models of myocardial ischemia-reperfusion injury, Zoniporide has been shown to be 2.5 to 20 times more potent than Eniporide and Cariporide in reducing infarct size. nih.gov In isolated rabbit hearts, Zoniporide demonstrated a concentration-dependent reduction in infarct size with an EC50 of 0.25 nM, whereas the EC50 values for Eniporide and Cariporide were 0.69 nM and 5.11 nM, respectively. nih.gov Studies on rat ventricular myocytes also confirmed Zoniporide's greater potency, with an IC50 of 73 nM at 25°C, compared to 130 nM for Cariporide under similar conditions. nih.gov

| Compound | IC50 (nM) for human NHE-1 nih.gov | Selectivity (NHE-1 vs. NHE-2) nih.gov | EC50 (nM) for Infarct Size Reduction nih.gov |

|---|---|---|---|

| Zoniporide | 14 | 157-fold | 0.25 |

| Eniporide | 23 | 27-fold | 0.69 |

| Cariporide | 36 | 49-fold | 5.11 |

Metabolite Identification and Characterization

The biotransformation of Zoniporide has been a key area of investigation, leading to the identification of its major metabolites and the enzymes responsible for their formation.

Discovery of Major Active Metabolites (e.g., 2-oxo-zoniporide)

The primary metabolic pathway for Zoniporide in humans is its conversion to 2-oxo-zoniporide, also referred to as M1. nih.govtandfonline.com This metabolite is the major excretory and circulating metabolite found in humans. nih.gov Studies have shown that 2-oxo-zoniporide is an active inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). medchemexpress.com Besides M1, two other metabolites, M2 and M3, have been identified in human feces and plasma, respectively. nih.gov These metabolites result from the hydrolysis of the guanidine (B92328) moiety to a carboxylic acid. nih.gov

Aldehyde Oxidase (AO) Mediated Metabolism

The enzymatic basis for the formation of 2-oxo-zoniporide has been pinpointed to the action of aldehyde oxidase (AO).

Human aldehyde oxidase, a cytosolic enzyme, is the key catalyst in the oxidation of Zoniporide to 2-oxo-zoniporide. nih.govijcpa.in This metabolic pathway is significant as AO plays a crucial role in the phase I metabolism of numerous xenobiotics, particularly those containing heterocyclic rings. ijcpa.in The metabolism of Zoniporide by AO exhibits marked interspecies differences. tandfonline.comnih.gov While humans and rats show significant conversion to 2-oxo-zoniporide, this metabolite is absent in dogs. nih.govnih.gov Kinetic studies in human liver S9 fractions have determined the Michaelis-Menten constant (Km) for this reaction to be 3.4 µM and the maximum velocity (Vmax) to be 74 pmol/min/mg protein. nih.gov

To facilitate the study of human aldehyde oxidase's role in drug metabolism, in vitro systems have been developed. One such system is "ecoAO," which provides a simplified platform for investigating the metabolic activity of human AO. researchgate.net In vitro studies utilizing human liver S9 fractions are also a common and effective method for characterizing the metabolism of compounds like Zoniporide and for identifying the enzymes involved. ijcpa.innih.gov These systems allow for the determination of kinetic parameters and the investigation of potential drug-drug interactions. For instance, the use of a positive control substrate for AO, such as Zoniporide, is recommended to validate the metabolic rates of new chemical entities. ijcpa.in

| Metabolite | Description | Location Found in Humans |

|---|---|---|

| 2-oxo-zoniporide (M1) | Major excretory and circulating metabolite | Urine, Feces, Plasma |

| M2 | Hydrolysis product of the guanidine moiety | Feces |

| M3 | Hydrolysis product of the guanidine moiety | Plasma |

Chemical Synthesis and Structure Activity Relationships Sar in Drug Discovery

Synthetic Methodologies for Zoniporide (B1240234) Hydrochloride Hydrate (B1144303) and Analogues

The synthesis of Zoniporide and its analogues involves multi-step processes, often centered around the construction of the core pyrazole (B372694) ring and the subsequent attachment of the quinoline (B57606) and acylguanidine moieties. A general synthetic route to Zoniporide has been described, providing a basis for the creation of various analogues for structure-activity relationship (SAR) studies. researchgate.net

The synthesis of biguanide (B1667054) compounds, such as the acylguanidine portion of Zoniporide, can be achieved through several pathways, including the addition of amines to cyanoguanidines or dicyanamides. nih.gov The formation of the pyrazole ring, a key scaffold in many biologically active compounds, can be accomplished through various cyclization reactions. nih.govmdpi.com Similarly, the quinoline moiety, another important pharmacophore, can be synthesized through established methods like the Skraup or Combes reactions, or more modern catalytic approaches. nih.govbiointerfaceresearch.comrsc.org The synthesis of analogues often involves the variation of the substituents on these core structures to explore their impact on potency and selectivity. nih.govmdpi.commdpi.com

A representative synthesis of Zoniporide is depicted in the scheme below:

Scheme 1: Synthesis of ZoniporideA detailed diagram of the multi-step synthesis of Zoniporide, starting from commercially available precursors and highlighting the key reactions for the formation of the pyrazole ring, the introduction of the quinoline moiety, and the final acylation to form the guanidine (B92328) group, would be presented here. The specific reagents and conditions for each step would be indicated. researchgate.net

Structural Features Critical for NHE-1 Inhibitory Activity

The potent and selective inhibitory activity of Zoniporide against NHE-1 is attributed to its unique three-dimensional structure, which is dictated by the specific arrangement of its constituent chemical moieties. nih.gov

The central pyrazole ring serves as a critical scaffold for the spatial orientation of the other functional groups. nih.gov The pyrazole ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets. nih.gov In the context of NHE-1 inhibition, the pyrazole core positions the quinoline and acylguanidine groups in a conformation that is optimal for binding to the exchanger protein. nih.gov

The potency and selectivity of Zoniporide are significantly influenced by the presence and positioning of the cyclopropyl (B3062369) and 5-quinolinyl substituents on the pyrazole ring. nih.gov The cyclopropyl group, attached to the pyrazole ring, is thought to play a role in orienting the molecule within the binding site of NHE-1, thereby enhancing its inhibitory activity.

The attachment of the quinoline ring at the 5-position is a key determinant of both the potency and selectivity of Zoniporide for NHE-1 over other isoforms such as NHE-2. nih.govsigmaaldrich.com This specific substitution pattern is believed to lock the molecule into a conformation that maximizes favorable interactions with the NHE-1 binding pocket while minimizing interactions with the binding sites of other NHE isoforms. nih.gov

The following table summarizes the inhibitory activity of Zoniporide against different NHE isoforms, highlighting its selectivity for NHE-1.

| Compound | NHE-1 IC₅₀ (nM) | NHE-2 IC₅₀ (nM) | Selectivity (NHE-2/NHE-1) |

| Zoniporide | 14 medchemexpress.comnih.gov | 12,000 sigmaaldrich.com | >150-fold medchemexpress.comnih.gov |

This interactive table allows for sorting and filtering of the data.

Design and Optimization of NHE-1 Inhibitors based on the Zoniporide Scaffold

The structural framework of Zoniporide has served as a template for the design and optimization of new NHE-1 inhibitors with potentially improved pharmacological properties. researchgate.netmedchemexpress.com By systematically modifying the different components of the Zoniporide molecule, researchers have sought to enhance potency, selectivity, and pharmacokinetic profiles.

Optimization strategies have included:

Modification of the Quinoline Moiety: Replacing the quinoline ring with other heterocyclic systems to explore different binding interactions.

Alteration of the Acylguanidine Group: Substituting the guanidine group with other basic moieties to modulate pKa and binding characteristics.

Variation of the Cyclopropyl Substituent: Introducing different alkyl or aryl groups at this position to probe the steric and electronic requirements of the binding pocket.

These efforts have led to the development of a number of Zoniporide analogues. For instance, the substitution of the pyrazine (B50134) moiety in earlier classes of NHE-1 inhibitors gave rise to compounds like cariporide (B1668443) and eniporide (B1671292), and subsequently Zoniporide itself. researchgate.net Further research has explored other scaffolds, such as diphenyl ketone, based on the understanding of the structure-activity relationships of existing inhibitors like Zoniporide. researchgate.netmedchemexpress.com The goal of these optimization studies is to identify novel NHE-1 inhibitors with superior therapeutic potential for the treatment of conditions such as myocardial ischemia-reperfusion injury. nih.govnih.gov

The table below presents a comparison of the in vitro potency of Zoniporide with other notable NHE-1 inhibitors.

| Inhibitor | EC₅₀ (nM) in isolated rabbit heart |

| Zoniporide | 0.25 nih.gov |

| Eniporide | 0.69 nih.gov |

| Cariporide | 5.11 nih.gov |

This interactive table allows for sorting and filtering of the data.

Advanced Research Methodologies and Techniques Utilizing Zoniporide Hydrochloride Hydrate

Application in Cell Signaling Pathway Investigations

Zoniporide (B1240234) hydrochloride hydrate (B1144303) serves as a critical tool for investigating Na+/H+-mediated cell signaling pathways. scientificlabs.iesigmaaldrich.com The sodium-hydrogen exchanger isoform-1 (NHE-1) is a key player in cellular responses to various stimuli, including ischemic events. nih.gov By potently and selectively inhibiting NHE-1, Zoniporide allows for the detailed study of the downstream consequences of this inhibition. nih.govmedchemexpress.com

Research has demonstrated its utility in models of myocardial ischemia-reperfusion injury. nih.gov The inhibition of NHE-1 by Zoniporide helps to prevent the intracellular sodium and calcium overload that typically occurs during reperfusion, thereby providing a mechanism to study the specific role of NHE-1 in cardiac cell death and dysfunction following an ischemic insult. nih.govsigmaaldrich.com It has an IC₅₀ value of 14 nM for human NHE-1 and displays over 150-fold selectivity against other NHE isoforms, making it a highly precise molecular probe. nih.govmedchemexpress.comcaymanchem.com This selectivity is crucial for attributing observed effects directly to the inhibition of NHE-1, avoiding the confounding results that might arise from off-target effects on other exchangers. nih.gov Studies have utilized Zoniporide to demonstrate that inhibiting NHE-1-dependent platelet swelling can be achieved, further highlighting its role in exploring signaling cascades related to ion exchange. scientificlabs.ienih.gov

Use as a Chemical Probe in Enzyme Activity Assays (e.g., Aldehyde Oxidase)

Zoniporide hydrochloride hydrate is extensively used as a chemical probe in enzyme activity assays, particularly for studying Aldehyde Oxidase (AO). ijcpa.innih.gov AO is a cytosolic molybdoflavoenzyme involved in the metabolism of various xenobiotics, including nitrogen-containing heterocyclic compounds. ijcpa.inresearchgate.net

The primary metabolic pathway for Zoniporide involves its conversion to 2-Oxozoniporide, a reaction catalyzed by AO. nih.govresearchgate.net This specific and well-characterized metabolic reaction allows Zoniporide to be used as a probe substrate to determine AO activity in various in vitro systems, such as human liver S9 fractions. researchgate.net Research has established key kinetic parameters for this biotransformation, which are essential for standardizing assays and comparing enzyme activity across different species or conditions. nih.gov For instance, the Michaelis-Menten constant (Kₘ) for the formation of 2-Oxozoniporide from Zoniporide by human AO has been determined to be 3.4 µM, with a maximum velocity (Vₘₐₓ) of 74 pmol/min/mg protein. nih.gov Such studies are critical for understanding interspecies differences in drug metabolism, as AO activity can vary significantly between humans and preclinical toxicology species like dogs, which lack functional AO. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Metabolite Formed | 2-Oxozoniporide (M1) | nih.gov |

| Enzyme | Aldehyde Oxidase (AO) | nih.gov |

| Kₘ (Michaelis-Menten constant) | 3.4 µM | nih.gov |

| Vₘₐₓ (Maximum velocity) | 74 pmol/min/mg protein | nih.gov |

Strategies for Metabolite Synthesis and Characterization

The investigation of Zoniporide's metabolic fate has led to the development of specific strategies for the synthesis and characterization of its metabolites. The primary metabolite, 2-Oxozoniporide (M1), is the result of AO-catalyzed oxidation. nih.gov In addition to M1, other metabolites have been identified, such as M2 and M3, which are formed through the hydrolysis of the guanidine (B92328) moiety to a carboxylic acid. nih.gov

To facilitate further study, researchers have devised methods to produce these metabolites in sufficient quantities. One approach is direct chemical synthesis, and synthetic schemes for producing 2-Oxozoniporide have been published. researchgate.net An alternative and innovative strategy involves biocatalysis. researchgate.net A system utilizing E. coli engineered to express human aldehyde oxidase (ecoAO) has been successfully employed for the preparative-scale biotransformation of Zoniporide into 2-Oxozoniporide. researchgate.net This biotechnological approach provides a more direct route to the specific metabolite formed in human metabolism. researchgate.net

Characterization of these synthesized metabolites is typically achieved using advanced analytical techniques. When Zoniporide was incubated with human S9 fractions, liquid chromatography-mass spectrometry (LC-MS) was used to identify the resulting products. ijcpa.in The metabolite peak showed a molecular ion (m/z) of 337, corresponding to an addition of 16 atomic mass units (an oxygen atom) to the parent compound, Zoniporide. ijcpa.in For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed after the metabolite has been purified by methods such as preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Studies investigating the broader metabolic profile have also used radiolabeled [¹⁴C]zoniporide to trace its disposition and excretion pathways. nih.gov

Future Directions and Unexplored Research Avenues

Potential for Novel Therapeutic Strategies

Zoniporide's primary mechanism of action, the inhibition of NHE-1, mitigates intracellular sodium and calcium overload during ischemic events, which is a key factor in ischemia-reperfusion injury. patsnap.com This established cardioprotective effect in preclinical models suggests its potential utility in clinical settings such as acute coronary syndromes and peri-operative myocardial injury. doi.orgnih.gov The insights gained from Zoniporide (B1240234) research continue to inform efforts in the field of cardioprotection. patsnap.com

Future research could extend the application of this mechanism to other therapeutic areas where NHE-1-mediated cellular damage is implicated. Conditions characterized by ischemia-reperfusion injury in other organs, such as stroke or peripheral artery disease, represent logical areas for investigation. Furthermore, the role of NHE-1 in cellular processes like proliferation and apoptosis opens up possibilities for exploring Zoniporide's potential in oncology and neurodegenerative diseases.

| Research Area | Potential Application of Zoniporide | Rationale |

| Cardioprotection | Acute myocardial infarction, Cardiac surgery (CABG) | Attenuates ischemia-reperfusion injury by inhibiting NHE-1, reducing intracellular Na+ and Ca2+ overload. patsnap.comnih.gov |

| Neuroprotection | Ischemic Stroke | NHE-1 is implicated in neuronal cell death following cerebral ischemia. |

| Oncology | Cancer Therapy (as adjunct) | NHE-1 is involved in tumor cell proliferation, invasion, and resistance to chemotherapy. |

| Organ Transplantation | Prevention of reperfusion injury | Ischemia-reperfusion injury is a major factor in organ transplant viability. |

Investigation of Cross-talk with Other Ion Transporters

The function of NHE-1 is not isolated; it is part of a complex network of ion transporters and signaling pathways that maintain cellular homeostasis. The term "cross-talk" refers to the intricate communication and mutual regulation between these different cellular components. nih.govnih.gov For instance, the interplay between Na+/H+ exchangers and Na+/Ca2+ exchangers (NCX) is critical in managing intracellular calcium levels, particularly during the pathological conditions of ischemia. Similarly, interactions with NaV and CaV channels are crucial for maintaining ionic homeostasis in excitable cells. mdpi.com

Advanced Structural Biology Studies of NHE-1-Zoniporide Interactions

A deep understanding of the molecular interactions between Zoniporide and its target, NHE-1, is fundamental for rational drug design. Recent advancements in structural biology, particularly cryogenic electron microscopy (Cryo-EM), have provided unprecedented insights into the architecture of human NHE-1. nih.govresearchgate.net Studies have revealed the structure of NHE-1 in complex with its obligatory regulatory protein, Calcineurin B-homologous protein 1 (CHP1), in various conformational states. researchgate.net

While structures with the inhibitor cariporide (B1668443) have been elucidated, similar high-resolution structural studies with Zoniporide are a critical next step. researchgate.net Such studies would precisely map the binding site and reveal the specific amino acid residues involved in the interaction. This information would clarify the basis for Zoniporide's high potency and selectivity over other NHE isoforms. nih.govnih.gov Furthermore, comparing the Zoniporide-bound structure with apo (unbound) and other inhibitor-bound structures could elucidate the precise conformational changes that lead to inhibition, offering a blueprint for designing even more effective inhibitors. researchgate.net

Key Structural Components of NHE-1 for Investigation:

Transmembrane Domains (TMs): Form the ion translocation pathway and the inhibitor binding pocket.

Cytoplasmic Regulatory Domain: Interacts with various signaling molecules, including CHP and calmodulin, which regulate NHE-1 activity. nih.govelifesciences.orgembopress.org

Inhibitor Binding Site: The specific pocket where Zoniporide docks to exert its inhibitory effect.

Development of Next-Generation NHE Inhibitors

Zoniporide represents a significant step forward in the development of potent and selective NHE-1 inhibitors compared to earlier compounds like amiloride or even cariporide. doi.orgnih.gov However, the journey of drug development is one of continuous improvement. The knowledge gained from Zoniporide provides a solid foundation for creating next-generation inhibitors with superior properties.

The development of future NHE inhibitors will likely focus on several key areas:

Enhanced Isoform Selectivity: While Zoniporide is highly selective for NHE-1 over NHE-2 and NHE-3, designing compounds with even finer-tuned selectivity could minimize potential side effects. doi.orgnih.gov

Optimized Pharmacokinetics: Tailoring properties such as half-life, bioavailability, and metabolic stability for specific clinical applications (e.g., acute intravenous use versus chronic oral administration) is a crucial goal.

Novel Scaffolds: Moving beyond the pyrazolylguanidine structure of Zoniporide to explore novel chemical scaffolds could lead to compounds with different binding modes and intellectual property. nih.gov

Targeted Delivery: Developing methods to specifically deliver NHE-1 inhibitors to ischemic tissues could maximize therapeutic efficacy while reducing systemic exposure and potential adverse effects.

The development of these next-generation drugs, inspired by the successes and challenges of compounds like Zoniporide, holds the promise of more effective treatments for a range of diseases. targetedonc.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the selectivity of zoniporide hydrochloride hydrate toward NHE-1 over other isoforms?

- Answer: Zoniporide's selectivity for NHE-1 (IC₅₀ = 14 nM) is typically validated using isoform-specific functional assays. For example:

- Cell-based assays: Transfect cell lines with individual NHE isoforms (e.g., NHE-2, NHE-3) and measure ²²Na⁺ uptake inhibition. Zoniporide shows >150-fold selectivity for NHE-1 over other isoforms under standardized pH recovery conditions .

- Competitive binding studies: Use radiolabeled zoniporide analogs to assess displacement in membranes expressing different NHE isoforms.

Q. How should researchers design experiments to determine zoniporide’s potency (IC₅₀) in vitro?

- Answer:

- pH recovery assay: Incubate cells (e.g., cardiomyocytes) in an acidic medium (pH 6.4) and monitor intracellular pH recovery using fluorescence probes (e.g., BCECF-AM). Zoniporide is added at varying concentrations (e.g., 1 nM–10 µM) to calculate IC₅₀ .

- Data normalization: Include controls with non-specific NHE inhibitors (e.g., cariporide) to validate assay specificity.

Q. What analytical methods are suitable for quantifying this compound purity in preclinical samples?

- Answer:

- HPLC-UV: Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) and UV detection at 254 nm. Compare retention times and peak areas against a USP-certified reference standard .

- Water content determination: Employ Karl Fischer titration to verify hydrate stability, as water loss can alter solubility and activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in zoniporide’s cardioprotective efficacy across different ischemia-reperfusion models?

- Answer:

- Model standardization: Use the isolated working rat heart model under hypothermic conditions (4°C) to mimic clinical heart preservation. Zoniporide (100–1000 nM) is added to the storage solution, and functional recovery (e.g., left ventricular pressure) is measured post-reperfusion .

- Mechanistic reconciliation: Assess STAT3 pathway activation via Western blot (p-STAT3 levels) and correlate with lactate dehydrogenase (LDH) release to differentiate cytoprotective vs. pro-apoptotic effects .

Q. What experimental strategies are recommended for studying zoniporide’s hydrate stability under varying storage conditions?

- Answer:

- Thermogravimetric analysis (TGA): Measure weight loss at 25–150°C to identify dehydration steps and hydrate classification (e.g., channel vs. ion-coordinated) .

- Dynamic vapor sorption (DVS): Expose samples to controlled humidity (0–90% RH) to assess hygroscopicity and phase transitions. Compare with ondansetron hydrochloride dihydrate (a structurally similar ion-coordinated hydrate) for benchmarking .

Q. How can researchers validate zoniporide’s role in STAT3-mediated cardioprotection while controlling for off-target effects?

- Answer:

- Pharmacological inhibition: Co-administer STAT3 inhibitors (e.g., stattic, 1–10 µM) in the rat heart model. STAT3 pathway ablation should negate zoniporide’s functional recovery (e.g., reduced p-STAT3 and increased cleaved caspase 3) .

- Genetic knockdown: Use siRNA targeting STAT3 in cardiomyocytes to confirm pathway specificity.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.